molecular formula C12H13NO2 B1580686 4-Isopropyl-2-phenyl-2-oxazoline-5-one CAS No. 5839-93-0

4-Isopropyl-2-phenyl-2-oxazoline-5-one

Cat. No. B1580686
CAS RN: 5839-93-0
M. Wt: 203.24 g/mol
InChI Key: KSSKJTXJMKNHPG-UHFFFAOYSA-N
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Description

“4-Isopropyl-2-phenyl-2-oxazoline-5-one” is a synthetic compound that has gained interest in various fields of research and industry. It is used for α-amino acid synthesis and the preparation of β-lactam antibiotics . It is also used as a ligand to prepare novel ruthenium-pyridine-carboxylate complexes as new catalytic systems for alkene epoxidation .


Synthesis Analysis

The synthesis of 4-Isopropyl-2-phenyl-2-oxazoline-5-one involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane .


Molecular Structure Analysis

The molecular formula of 4-Isopropyl-2-phenyl-2-oxazoline-5-one is C12H13NO2 . Its InChI Code is 1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,14H,1-2H3 .


Chemical Reactions Analysis

Oxazolines, including 4-Isopropyl-2-phenyl-2-oxazoline-5-one, can be copolymerized in one single solvent, butyronitrile, with 2-dec-9′-enyl-2-oxazoline, where the double bond allows for post-polymerization modification and can function as a crosslinking unit to form polymer networks .


Physical And Chemical Properties Analysis

The molecular weight of 4-Isopropyl-2-phenyl-2-oxazoline-5-one is 203.24 g/mol . It is stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Bromotriphenylphosphonium Salt Promoted Tandem One-Pot Cyclization : The compound is part of processes to prepare optically active 2-aryl-1,3-oxazolines. These processes involve bromotriphenylphosphonium salt-promoted tandem one-pot cyclization, illustrating its role in complex organic synthesis mechanisms (Jiang et al., 2010).

Building Blocks for Asymmetric Synthesis : It serves as a building block in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This application showcases the compound's flexibility in creating complex organic molecules with high enantioselectivity and diastereoselectivity (Trost, Dogra, & Franzini, 2004).

Aroma Precursors and Material Functionalization

Formation of Aroma-Active Strecker Aldehydes : 4-Isopropyl-2-phenyl-2-oxazoline-5-one is identified as a precursor for Strecker aldehydes in aroma generation. Its hydrolysis, influenced by factors like pH and time, enables the release of these aldehydes, underlining its utility in flavor and fragrance industries (Granvogl, Beksan, & Schieberle, 2012).

Functionalization of Polypropylene : The compound is involved in the functionalization of polypropylene, particularly by introducing oxazoline groups to improve interfacial bonding in material blends like PP/NBR. This application demonstrates its role in enhancing material properties like toughness and impact resistance (Liu & Baker, 1994).

Safety And Hazards

4-Isopropyl-2-phenyl-2-oxazoline-5-one may cause serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . As a result, plentiful investigations ensued on oxazoline synthesis and is also still continuing .

properties

IUPAC Name

2-phenyl-4-propan-2-yl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKJTXJMKNHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320765
Record name 4-Isopropyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-phenyl-2-oxazoline-5-one

CAS RN

5839-93-0
Record name 4-Isopropyl-2-phenyl-2-oxazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5839-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 364043
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Record name 5839-93-0
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Record name 4-Isopropyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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